Cas no 2354024-12-5 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is a protected amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) group and a hydroxyphenyl side chain. The Fmoc moiety provides stability under basic conditions while allowing selective deprotection under mild acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS). The hydroxyphenyl group offers potential for further functionalization, enhancing its utility in designing complex peptide architectures. This compound is particularly valuable in medicinal chemistry and bioconjugation, where controlled reactivity and orthogonal protection strategies are required. Its structural features enable precise incorporation into peptide sequences, facilitating the synthesis of bioactive molecules with tailored properties.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid structure
2354024-12-5 structure
商品名:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid
CAS番号:2354024-12-5
MF:C25H23NO5
メガワット:417.453827142715
CID:5612069
PubChem ID:165648075

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid
    • 2354024-12-5
    • EN300-34008287
    • Benzenepropanoic acid, β-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-hydroxy-
    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid
    • インチ: 1S/C25H23NO5/c27-18-7-5-6-16(12-18)17(13-24(28)29)14-26-25(30)31-15-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-12,17,23,27H,13-15H2,(H,26,30)(H,28,29)
    • InChIKey: SBQBYRVEBPWOJC-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(C1C=CC=C(C=1)O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 417.15762283g/mol
  • どういたいしつりょう: 417.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 603
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 95.9Ų

じっけんとくせい

  • 密度みつど: 1.309±0.06 g/cm3(Predicted)
  • ふってん: 690.8±55.0 °C(Predicted)
  • 酸性度係数(pKa): 4.53±0.10(Predicted)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-34008287-5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid
2354024-12-5 95%
5g
$5719.0 2023-09-03
Enamine
EN300-34008287-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid
2354024-12-5 95%
1g
$1971.0 2023-06-02
Enamine
EN300-34008287-5.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid
2354024-12-5 95%
5g
$5719.0 2023-06-02
Enamine
EN300-34008287-10g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid
2354024-12-5 95%
10g
$8480.0 2023-09-03
1PlusChem
1P027RAZ-1g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid
2354024-12-5 95%
1g
$2498.00 2024-05-23
1PlusChem
1P027RAZ-100mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid
2354024-12-5 95%
100mg
$908.00 2024-05-23
1PlusChem
1P027RAZ-5g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid
2354024-12-5 95%
5g
$7131.00 2024-05-23
Aaron
AR027RJB-10g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid
2354024-12-5 95%
10g
$11685.00 2023-12-15
1PlusChem
1P027RAZ-10g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid
2354024-12-5 95%
10g
$10544.00 2024-05-23
Aaron
AR027RJB-50mg
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid
2354024-12-5 95%
50mg
$746.00 2025-02-15

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid 関連文献

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acidに関する追加情報

Comprehensive Guide to 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid (CAS No. 2354024-12-5)

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid (CAS No. 2354024-12-5) is a specialized fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound plays a crucial role in solid-phase peptide synthesis (SPPS), a technique that has gained significant attention due to its applications in drug discovery and biotechnology. The presence of both the Fmoc protecting group and the 3-hydroxyphenyl moiety makes this compound particularly valuable for designing peptides with enhanced stability and bioactivity.

The Fmoc-protected amino acid derivatives, including 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid, are essential building blocks in modern peptide chemistry. Researchers frequently search for terms like "Fmoc amino acid synthesis", "peptide coupling reagents", and "CAS 2354024-12-5 applications" to understand their utility. This compound's unique structure allows for selective deprotection under mild basic conditions, making it ideal for constructing complex peptides with high precision.

One of the most searched topics in peptide research is the role of protecting groups in SPPS. The Fmoc group in 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is highly stable under acidic conditions but can be easily removed using piperidine, a feature that aligns with the growing demand for green chemistry and sustainable synthesis methods. Additionally, the 3-hydroxyphenyl side chain offers potential for further functionalization, catering to the rising interest in post-translational modifications (PTMs) and bioconjugation techniques.

In the pharmaceutical industry, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid is often explored for its potential in drug delivery systems and targeted therapies. With the increasing focus on personalized medicine, researchers are investigating how modified amino acids like this can improve the pharmacokinetics of therapeutic peptides. Searches for "CAS 2354024-12-5 in drug development" and "hydroxyphenyl amino acid derivatives" reflect this trend.

The compound's chemical properties also make it a subject of interest in material science. For instance, its aromatic hydroxyl group can participate in hydrogen bonding, which is valuable for designing self-assembling peptides and biomaterials. This aligns with the surge in searches for "peptide-based nanomaterials" and "bioinspired materials", highlighting its interdisciplinary relevance.

Quality control and analytical characterization of 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid are critical for ensuring its performance in research. Techniques like HPLC, mass spectrometry, and NMR are commonly used, as indicated by frequent searches for "CAS 2354024-12-5 purity analysis". The compound's stability under various storage conditions is another hot topic, especially for laboratories aiming to optimize their chemical inventory management.

In summary, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxyphenyl)butanoic acid (CAS No. 2354024-12-5) is a versatile tool in peptide synthesis, drug development, and material science. Its unique structural features and compatibility with Fmoc-based SPPS protocols make it indispensable for researchers tackling challenges in biotechnology and therapeutic design. As the demand for precision chemistry grows, this compound will likely remain a key player in advancing scientific innovation.

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